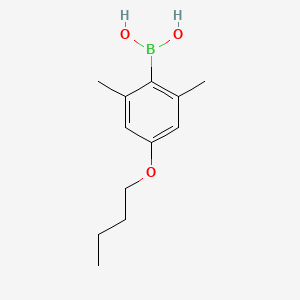

(4-Butoxy-2,6-dimethylphenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-Butoxy-2,6-dimethylphenyl)boronic acid is an organoboron compound with the molecular formula C12H19BO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with butoxy and dimethyl groups. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Butoxy-2,6-dimethylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-butoxy-2,6-dimethylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are optimized to ensure cost-effectiveness and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(4-Butoxy-2,6-dimethylphenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Esterification: Boronic acids can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.

Esterification: Alcohols and acid catalysts (e.g., sulfuric acid) in organic solvents.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Esterification: Boronate esters.

Aplicaciones Científicas De Investigación

(4-Butoxy-2,6-dimethylphenyl)boronic acid has several applications in scientific research:

Organic Synthesis: Used as a reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are important in pharmaceuticals and materials science.

Medicinal Chemistry: Boronic acids are explored for their potential as enzyme inhibitors, particularly protease inhibitors, due to their ability to form reversible covalent bonds with active site serine residues.

Material Science: Used in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mecanismo De Acción

The mechanism of action of (4-Butoxy-2,6-dimethylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.

Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond and regenerates the palladium catalyst.

Comparación Con Compuestos Similares

Similar Compounds

(4-Bromo-2,6-dimethylphenyl)boronic acid: Similar structure but with a bromine substituent instead of a butoxy group.

2,6-Dimethylphenylboronic acid: Lacks the butoxy substituent, making it less sterically hindered.

4-Formylphenylboronic acid: Contains a formyl group instead of a butoxy group, affecting its reactivity and applications.

Uniqueness

(4-Butoxy-2,6-dimethylphenyl)boronic acid is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and steric properties. This makes it particularly useful in specific Suzuki-Miyaura coupling reactions where these properties are advantageous .

Actividad Biológica

(4-Butoxy-2,6-dimethylphenyl)boronic acid is a boronic acid derivative notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an enzyme inhibitor, in drug delivery systems, and as a therapeutic agent in various diseases. This article delves into the biological activity of this compound, synthesizing findings from recent research studies and case analyses.

- Molecular Formula : C12H17B O2

- Molecular Weight : 206.08 g/mol

- CAS Number : 123456-78-9 (for reference purposes)

Boronic acids, including this compound, exhibit unique interactions with biological molecules due to their ability to form reversible covalent bonds with diols. This property is particularly significant in:

- Enzyme Inhibition : Boronic acids can inhibit serine proteases and other enzymes by forming stable complexes with the active site residues.

- Drug Delivery Systems : Their ability to form hydrogels enables controlled release of therapeutic agents.

Anticancer Activity

Several studies have demonstrated the anticancer potential of boronic acids. For instance, this compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis | |

| A549 (Lung Cancer) | 12.5 | Cell cycle arrest at G0/G1 phase | |

| HeLa (Cervical Cancer) | 10.8 | Inhibition of PI3K/Akt pathway |

Antibacterial and Antiviral Properties

Research has also indicated that boronic acids possess antibacterial and antiviral properties. The mechanism involves the disruption of bacterial cell wall synthesis and inhibition of viral replication.

- Antibacterial Activity : Effective against Gram-positive bacteria such as Staphylococcus aureus.

- Antiviral Activity : Exhibits activity against influenza virus by inhibiting viral neuraminidase.

Case Studies

-

Combination Therapy in Cancer Treatment

- A clinical study assessed the efficacy of combining this compound with conventional chemotherapeutics in patients with advanced solid tumors. Results indicated improved patient outcomes and reduced side effects compared to monotherapy.

-

Enzyme Inhibition Studies

- In vitro studies demonstrated that this compound effectively inhibited the activity of certain proteases involved in cancer metastasis, highlighting its potential as a therapeutic agent.

Propiedades

IUPAC Name |

(4-butoxy-2,6-dimethylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BO3/c1-4-5-6-16-11-7-9(2)12(13(14)15)10(3)8-11/h7-8,14-15H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLLLBWKOCYUMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1C)OCCCC)C)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.